3-Thia-1-butanethiol
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Overview
Description
3-Thia-1-butanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and often unpleasant odor, which is typical of many thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thia-1-butanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion . Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure can significantly impact the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Thia-1-butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine (Br_2) and iodine (I_2).
Reduction: Reducing agents such as zinc and acid are used to convert disulfides back to thiols.
Major Products:
Scientific Research Applications
3-Thia-1-butanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thia-1-butanethiol involves its ability to form and break disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which are important for maintaining the structure and function of proteins. The reduction of disulfides back to thiols is also a key process in cellular defense against oxidative stress .
Comparison with Similar Compounds
Ethanethiol: Another simple thiol with a strong odor, used as an odorant in natural gas.
3-Methyl-1-butanethiol: Known for its presence in skunk spray and its strong odor.
Uniqueness: 3-Thia-1-butanethiol is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C3H8S2 |
---|---|
Molecular Weight |
108.23 g/mol |
IUPAC Name |
2-methylsulfanylethanethiol |
InChI |
InChI=1S/C3H8S2/c1-5-3-2-4/h4H,2-3H2,1H3 |
InChI Key |
SJJZGKUOHPJHDH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCS |
Origin of Product |
United States |
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